3-Methyl-N-phenylthiophene-2-sulfonamide
Description
3-Methyl-N-phenylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a methyl group at position 3 and a sulfonamide group at position 2, where the nitrogen atom is further bonded to a phenyl group. Sulfonamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities, stability, and tunable electronic properties .
Properties
CAS No. |
61714-52-1 |
|---|---|
Molecular Formula |
C11H11NO2S2 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
3-methyl-N-phenylthiophene-2-sulfonamide |
InChI |
InChI=1S/C11H11NO2S2/c1-9-7-8-15-11(9)16(13,14)12-10-5-3-2-4-6-10/h2-8,12H,1H3 |
InChI Key |
XZFCOHBHANLVGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 3-Methyl-N-phenylthiophene-2-sulfonamide and its analogs:
Key Observations:
- This difference could influence reactivity, solubility, and interactions with biological targets .
- Steric Effects : The phenyl group in the target compound may enhance steric hindrance, improving metabolic stability compared to analogs with smaller substituents (e.g., methyl esters) .
- Biological Relevance : Sulfonamide derivatives like those in exhibit enzyme inhibitory activity (e.g., ceramidases), suggesting that the target compound’s phenyl and methyl groups could modulate selectivity or potency in similar applications .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Methyl-N-phenylthiophene-2-sulfonamide with high purity?
- Methodology : The synthesis typically involves a multi-step process:
Thiophene sulfonyl chloride preparation : React thiophene derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
Sulfonamide coupling : React the sulfonyl chloride intermediate with 3-methylaniline in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Monitor purity via HPLC (>95% purity threshold) .
Q. How should researchers design experiments to screen the biological activity of this compound?
- Methodology :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) and compare to standard chemotherapeutics (e.g., cisplatin) .
- Control experiments : Include solvent-only controls and reference compounds (e.g., sulfa drugs) to validate assay reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide-thiophene hybrids?
- Methodology :
Structural validation : Confirm compound identity via -NMR (e.g., aromatic protons at δ 7.2–8.0 ppm) and HRMS to rule out batch-to-batch variability .
Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell passage number, serum concentration) to isolate experimental variables .
Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., dihydropteroate synthase for antimicrobial activity) .
Q. What strategies optimize the reaction pathways for introducing substituents to the thiophene ring?
- Methodology :
- Electrophilic substitution : Use Lewis acids (e.g., FeCl) to direct bromination or nitration at the 5-position of the thiophene ring. Monitor regioselectivity via -NMR .
- Cross-coupling reactions : Employ Suzuki-Miyaura coupling (Pd(PPh), NaCO) to attach aryl groups to the thiophene moiety. Optimize solvent (toluene/water) and temperature (80–100°C) for yield improvements .
- Side-reaction mitigation : Use inert atmospheres (N) to prevent oxidation of thiophene sulfonamides during reactions .
Q. How can researchers address inconsistencies in solubility data for this compound in different solvents?
- Methodology :
Solubility profiling : Use UV-Vis spectroscopy to quantify solubility in DMSO, ethanol, and aqueous buffers (pH 1–10). Compare with computational predictions (e.g., LogP via ChemDraw) .
Co-solvent systems : Test mixtures like DMSO/PBS (1:4) to enhance aqueous solubility while maintaining bioactivity .
Crystallography : Analyze crystal packing (X-ray diffraction) to correlate solid-state interactions with solubility trends .
Data Presentation
Table 1 : Representative Reaction Yields for 3-Methyl-N-phenylthiophene-2-sulfonamide Derivatives
| Reaction Type | Catalyst/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Bromination | FeCl, 0°C, 2h | 78 | 97.5 | |
| Suzuki Coupling | Pd(PPh), 80°C | 65 | 96.8 | |
| Sulfonamide Formation | EtN, THF, rt | 92 | 98.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
